Hexatriacontane

Catalog No.
S577418
CAS No.
630-06-8
M.F
C36H74
M. Wt
507.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexatriacontane

CAS Number

630-06-8

Product Name

Hexatriacontane

IUPAC Name

hexatriacontane

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

InChI

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

YDLYQMBWCWFRAI-UHFFFAOYSA-N

SMILES

Array

solubility

3.35e-09 M
In water, 3.9X10-14 mg/L at 25 °C (est)

Synonyms

Alkane C36

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Hexatriacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.35e-09 min water, 3.9x10-14 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407536. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexatriacontane is a highly crystalline, straight-chain alkane (C36H74) characterized by a precise melting point of 75–76 °C and exceptional hydrophobicity. Unlike broad-range commercial waxes, this high-purity aliphatic hydrocarbon delivers a sharp, predictable solid-liquid phase transition with a high latent heat of fusion (approximately 269 J/g) [1]. In industrial and advanced research procurement, it is primarily sourced as a high-temperature phase change material (PCM) for thermal energy storage, a model compound for biomimetic superhydrophobic surface coatings, and a structurally stable solid fuel binder. Its exact chain length ensures strict reproducibility in self-assembly protocols and thermodynamic modeling, making it a critical baseline material where thermal stability and structural precision are paramount.

Substituting pure hexatriacontane with generic paraffin wax mixtures or shorter-chain alkanes (e.g., eicosane, octadecane) introduces severe performance variability in precision applications. Commercial paraffin waxes are complex mixtures that exhibit broad, unpredictable melting ranges rather than a sharp isothermal transition, which degrades the efficiency of latent heat thermal energy storage (LHTES) systems and complicates thermodynamic modeling [1]. Furthermore, shorter-chain alkanes lack the thermal stability required for robust surface coatings or solid fuel grains, melting or volatilizing at lower temperatures (e.g., eicosane melts at ~37 °C). For applications requiring strict phase-transition control, high-temperature structural integrity, or precise biomimetic self-assembly, the use of pure hexatriacontane is non-negotiable to ensure reproducible, high-yield performance.

Superior Latent Heat and Isothermal Precision vs. Commercial Paraffin Wax

In thermal energy storage (TES) applications, pure hexatriacontane demonstrates a significantly higher energy density and a sharper phase transition compared to standard commercial paraffin waxes. Calorimetric data shows hexatriacontane achieves a latent heat of fusion of approximately 269 J/g with a sharp melting point at 76.2 °C [1]. In contrast, standard commercial paraffin waxes typically exhibit lower latent heat capacities (e.g., ~144.6 J/g) and melt over a broad, non-isothermal temperature range [2]. This precise, high-enthalpy transition is critical for designing efficient latent heat storage systems where energy must be absorbed and released at a specific target temperature.

Evidence DimensionLatent Heat of Fusion and Phase Transition
Target Compound DataHexatriacontane: ~269 J/g, sharp transition at 76.2 °C
Comparator Or BaselineCommercial Paraffin Wax: ~144.6 J/g, broad melting range
Quantified Difference86% higher latent heat capacity with strict isothermal behavior.
ConditionsDifferential Scanning Calorimetry (DSC) evaluation of phase change materials.

Buyers engineering high-efficiency thermal management systems must procure pure hexatriacontane to guarantee maximum energy storage density at a precise operational temperature.

Enhanced Thermal Stability in Self-Assembled Superhydrophobic Coatings

Hexatriacontane is utilized to fabricate biomimetic, superhydrophobic surfaces (contact angles >150°) via self-assembly into hierarchical micro- and nano-structures [1]. Compared to lower molecular weight alkanes like eicosane (C20, melting point ~37 °C), hexatriacontane provides superior environmental and thermal stability due to its elevated melting point (~76 °C). Coatings formulated with hexatriacontane maintain their structural integrity and ultra-low contact angle hysteresis even under elevated ambient temperatures, whereas shorter-chain alkane coatings suffer from premature melting, structural collapse, and loss of water repellency.

Evidence DimensionCoating Thermal Stability Limit
Target Compound DataHexatriacontane: Structurally stable up to ~75 °C
Comparator Or BaselineEicosane (C20): Fails/melts at ~37 °C
Quantified Difference~38 °C higher thermal operating window for solid-state surface coatings.
ConditionsEnvironmental exposure of self-assembled hierarchical hydrocarbon coatings.

For industrial surface treatments requiring durable water repellency, hexatriacontane ensures the coating survives realistic environmental and operational heating without degrading.

Exact Melting Point Tailoring in Binary Alkane Mixtures

When developing custom-temperature phase change materials, pure hexatriacontane allows for precise thermodynamic tailoring that is impossible with crude wax blends. Studies on binary mixtures of hexatriacontane and tricosane (C23) demonstrate a highly predictable melting-point depression of up to 18 K, allowing engineers to tune the thermal window precisely between 30 °C and 80 °C[1]. Because crude paraffin waxes contain undefined distributions of carbon chains, their phase diagrams cannot be reliably modeled or reproduced, forcing formulators to rely on empirical trial-and-error rather than precise eutectic calculations.

Evidence DimensionMelting Point Predictability in Blends
Target Compound DataPure Hexatriacontane: Allows precise up to 18 K depression modeling
Comparator Or BaselineCrude Paraffin Wax: Unpredictable multi-component phase behavior
Quantified DifferenceEnables exact thermodynamic modeling vs. empirical estimation.
ConditionsDSC analysis of binary n-alkane mixtures at low thermal rates (0.05 K/min).

Procurement of pure hexatriacontane is essential for R&D teams and manufacturers who need to formulate custom PCMs with exact, reproducible thermal transition profiles.

Superior Pre-Ignition Structural Integrity for Hybrid Rocket Fuels

In the development of lab-scale hybrid rocket motors, pure paraffin waxes are utilized as solid fuel grains. Hexatriacontane (C36) offers a distinct structural advantage over lighter alkanes like docosane (C22) [1]. While both provide predictable specific impulse (Isp) when oxidized, hexatriacontane's higher melting point (~76 °C vs. ~42 °C for docosane) prevents premature slumping, softening, or melting of the fuel grain under pre-ignition environmental conditions or aerodynamic heating. This structural robustness ensures consistent burn geometry and prevents catastrophic flow blockages during motor operation.

Evidence DimensionFuel Grain Thermal Softening Threshold
Target Compound DataHexatriacontane: ~76 °C
Comparator Or BaselineDocosane (C22): ~42 °C
Quantified Difference34 °C higher thermal margin against pre-ignition structural failure.
ConditionsStatic bed testing and pre-ignition environmental evaluation of hybrid rocket motors.

Aerospace engineers must select hexatriacontane to ensure solid fuel grains maintain their engineered geometry under field conditions prior to combustion.

High-Temperature Latent Heat Thermal Energy Storage (LHTES)

Hexatriacontane is the optimal phase change material for industrial waste heat recovery, solar thermal storage, and specialized electronics cooling systems operating in the 70–80 °C range. Its high latent heat (~269 J/g) and sharp isothermal melting profile ensure maximum energy absorption without the efficiency losses associated with the broad melting ranges of commercial waxes[1].

Biomimetic Superhydrophobic Surface Manufacturing

Utilized as a self-assembling precursor for creating highly durable, water-repellent coatings on industrial substrates. Its specific carbon chain length enables the formation of hierarchical micro/nano-structures that mimic plant waxes (e.g., the Lotus effect), while its high melting point ensures the coating remains stable and functional under elevated environmental temperatures [2].

Precision Thermodynamic Modeling and Eutectic Formulation

Serves as a high-purity baseline component for formulating custom-temperature PCMs. By blending hexatriacontane with lighter pure alkanes (like tricosane), formulators can achieve precise, reproducible melting point depressions, which is critical for developing self-adaptive micro-actuators and specialized thermal management fluids [3].

Solid Fuel Binders for Hybrid Propulsion Systems

Employed in the casting of solid fuel grains for hybrid rocket motors. Its elevated melting point guarantees that the fuel grain retains its structural integrity and burn geometry during storage and pre-ignition phases, outperforming lower-chain alkanes that are susceptible to environmental softening [4].

Physical Description

Off-white solidified mass; Odorless; [Alfa Aesar MSDS]

Color/Form

Waxy solid

XLogP3

19.1

Exact Mass

506.57905236 Da

Monoisotopic Mass

506.57905236 Da

Boiling Point

BP: 298.4 °C at 3 mm Hg

Heavy Atom Count

36

Density

Density: 0.7803 g/cc at 80 °C

LogP

log Kow = 18.02 (est)

Melting Point

75.081 °C

UNII

ZX65M35102

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

9.1X10-9 mm Hg at 25 °C (est)

Other CAS

630-06-8
151006-62-1

Wikipedia

Hexatriacontane

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hexatriacontane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types